3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine
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Overview
Description
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring and a chlorine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Chlorination of the Pyridine Ring: The pyridine ring is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Deprotected Products: The removal of the Boc group yields 3-(3-pyrrolidinyl)-5-chloropyridine.
Scientific Research Applications
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. The Boc group provides steric protection, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine
- 3-(1-Boc-3-pyrrolidinyl)-5-bromopyridine
- 3-(1-Boc-3-pyrrolidinyl)-5-iodopyridine
Uniqueness
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its fluorinated, brominated, or iodinated counterparts. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
tert-butyl 3-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
OXGCODBYMXGKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)Cl |
Origin of Product |
United States |
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